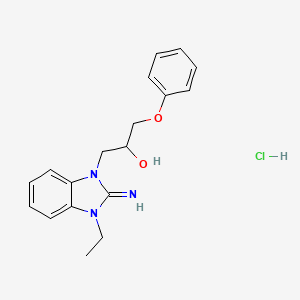![molecular formula C26H34N2O3 B4879899 ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4879899.png)
ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate
Descripción general
Descripción
Ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate, also known as EPPC, is a synthetic compound that has been widely researched for its potential applications in the field of medicine. This compound belongs to the class of piperidine carboxylates and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act on a number of different biochemical pathways in the body. ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This may contribute to its neuroprotective effects.
ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate has also been shown to modulate the activity of ion channels in the body, which are involved in the transmission of signals between cells. This may contribute to its cytotoxic effects on cancer cells.
Biochemical and Physiological Effects:
ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate has a range of biochemical and physiological effects, including neuroprotective, cytotoxic, and anti-inflammatory effects. ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to increase the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine, which may contribute to its neuroprotective effects.
ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate has also been shown to induce apoptosis in cancer cells, which may be due to its ability to modulate ion channels in these cells. Additionally, ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate has a range of potential applications in the field of medicine, which makes it a promising compound for further research.
However, there are also limitations to using ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate may have off-target effects on other biochemical pathways in the body, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate. One area of research could focus on further elucidating its mechanism of action, which would provide a better understanding of its effects on the body. Another area of research could focus on optimizing the synthesis method for ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate, which would make it more accessible for use in lab experiments.
Additionally, further research could explore the potential applications of ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, research could focus on developing derivatives of ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate that have improved efficacy and specificity for certain biochemical pathways in the body.
Aplicaciones Científicas De Investigación
Ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate has been studied extensively for its potential applications in the field of medicine. One area of research has focused on its use as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to have neuroprotective effects and may be able to prevent the formation of amyloid plaques in the brain, which are associated with these disorders.
Another area of research has focused on the use of ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate as a potential anticancer agent. ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to have cytotoxic effects on cancer cells, and may be able to induce apoptosis (cell death) in these cells. Additionally, ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
ethyl 1-[(4-acetamidophenyl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O3/c1-3-31-25(30)26(15-7-10-22-8-5-4-6-9-22)16-18-28(19-17-26)20-23-11-13-24(14-12-23)27-21(2)29/h4-6,8-9,11-14H,3,7,10,15-20H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWSZSVJFDWBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)NC(=O)C)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenol](/img/structure/B4879818.png)
![1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4879821.png)
![4-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4879839.png)
![N-[1-[(allylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-3-bromobenzamide](/img/structure/B4879855.png)


![4-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol](/img/structure/B4879883.png)
![1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine](/img/structure/B4879888.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4879907.png)
![methyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4879911.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4879913.png)
![3-[1-(3-phenylpropyl)-2-piperidinyl]pyridine](/img/structure/B4879914.png)

